HepG2 Cytotoxicity: Compound 27 vs. Sorafenib vs. Close Analog Compound 31
Compound 27 exhibits significantly greater anti-proliferative potency against HepG2 hepatocellular carcinoma cells than both the clinical standard Sorafenib and a close structural analog, compound 31. In MTT assays, Compound 27 achieved an IC50 of 0.62 ± 0.34 μM, representing a 2.6-fold improvement over Sorafenib. Compared to compound 31 (a 4-phenylthiazol-2-amine ureido derivative from the same scaffold optimization program), Compound 27 shows a 1.5-fold potency advantage [1][2].
| Evidence Dimension | Anti-proliferative potency (IC50, HepG2 cells) |
|---|---|
| Target Compound Data | IC50 = 0.62 ± 0.34 μM |
| Comparator Or Baseline | Sorafenib: IC50 = 1.62 ± 0.27 μM; Compound 31: IC50 = 0.94 ± 0.29 μM |
| Quantified Difference | 2.6-fold more potent than Sorafenib; 1.5-fold more potent than Compound 31 |
| Conditions | MTT assay; HepG2 human hepatocellular carcinoma cell line; 48-hour incubation |
Why This Matters
For researchers selecting an in vitro tool compound for HCC target validation, the 1.5-fold improved potency over the closest analog directly impacts assay detectability and therapeutic window estimation.
- [1] Tian Y, et al. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. View Source
- [2] Cai D, et al. Design, synthesis, and antitumor activities of novel ureido/thioureido derivatives with a 4-phenylthiazol-2-amine scaffold. Journal of Saudi Chemical Society. 2024;28(4):101900. View Source
